molecular formula C13H16N2O5 B6079560 Methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate

Methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate

Cat. No.: B6079560
M. Wt: 280.28 g/mol
InChI Key: ZZECJVNTCRFDDM-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a hydroxy group, a nitrophenylmethyl group, and a carboxylate ester group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxy group, the nitrophenylmethyl group, and the carboxylate ester group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization, distillation, or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitrophenylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-1-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylate
  • Methyl 4-hydroxy-1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylate
  • Methyl 4-hydroxy-1-[(3-nitrophenyl)ethyl]pyrrolidine-2-carboxylate

Uniqueness

Methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenylmethyl group, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-20-13(17)12-6-11(16)8-14(12)7-9-3-2-4-10(5-9)15(18)19/h2-5,11-12,16H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZECJVNTCRFDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1CC2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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